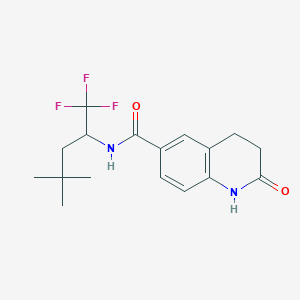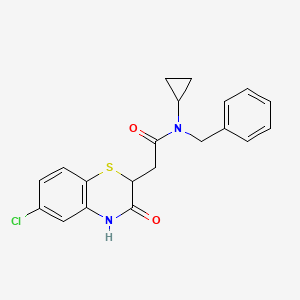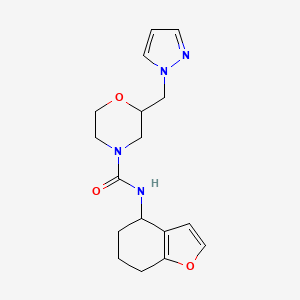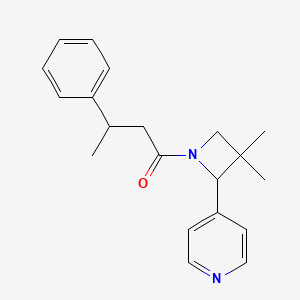![molecular formula C15H14N2O4 B6965827 [4-(Methoxycarbonylamino)phenyl]methyl pyridine-3-carboxylate](/img/structure/B6965827.png)
[4-(Methoxycarbonylamino)phenyl]methyl pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Methoxycarbonylamino)phenyl]methyl pyridine-3-carboxylate is a compound of interest in both academic research and industrial applications. It features a unique structural arrangement, combining a pyridine ring and a methoxycarbonylamino-phenyl group. This distinctive structure allows for diverse reactivity and applicability across various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic pathways have been explored for this compound. A common route involves the coupling of pyridine-3-carboxylate with [4-(methoxycarbonylamino)phenyl]methyl via esterification reactions. Key reagents might include anhydrous solvents and acidic or basic catalysts to facilitate the ester bond formation.
Industrial Production Methods: Scaling up from laboratory synthesis to industrial production typically involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to increase yield and purity while reducing waste.
Types of Reactions:
Oxidation: This compound can undergo oxidation to produce oxidized derivatives, often using reagents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can transform the ester group into corresponding alcohols or amines, employing hydrogenation techniques or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution can occur, particularly at the carbon atoms adjacent to the aromatic ring, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (like chlorine), alkylating agents (like methyl iodide).
Major Products Formed: Depending on the reaction type, major products can include oxidized esters, reduced alcohols, or substituted aromatic derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, [4-(Methoxycarbonylamino)phenyl]methyl pyridine-3-carboxylate is often used as an intermediate in the preparation of more complex molecules, especially those with potential pharmaceutical activity.
Biology and Medicine: The compound's unique structure makes it a candidate for research in drug development, particularly in targeting specific molecular pathways involved in disease.
Industry: It finds applications in the development of specialty chemicals, agrochemicals, and materials science, where its reactive groups can be modified to suit various needs.
Mechanism of Action
The mechanism by which [4-(Methoxycarbonylamino)phenyl]methyl pyridine-3-carboxylate exerts its effects often involves the interaction with specific enzymes or receptors, leading to alterations in biological pathways. The ester and aromatic groups play crucial roles in binding to these targets, influencing the compound's biological activity.
Comparison with Similar Compounds
Pyridine-3-carboxylate derivatives
Methoxycarbonylamino-substituted benzenes
Aromatic esters and amides
Each of these compounds exhibits distinctive properties, but [4-(Methoxycarbonylamino)phenyl]methyl pyridine-3-carboxylate stands out for its combined structural features and versatile applicability.
Conclusion
This compound is a multifaceted compound with significant potential across various scientific and industrial domains. Its synthesis, reactivity, and applications make it a valuable subject of study in contemporary research and development.
Properties
IUPAC Name |
[4-(methoxycarbonylamino)phenyl]methyl pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-20-15(19)17-13-6-4-11(5-7-13)10-21-14(18)12-3-2-8-16-9-12/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYDDHFLVSJUHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)COC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-hydroxy-N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6965748.png)
![N-[2-(furan-2-yl)ethyl]-3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole-1-carboxamide](/img/structure/B6965762.png)




![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide](/img/structure/B6965794.png)
![1-[(7-chloro-1H-indazol-3-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6965798.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B6965800.png)
![N-(furan-3-ylmethyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B6965812.png)
![3-[3-[(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)sulfonyl-methylamino]phenyl]propanoic acid](/img/structure/B6965819.png)
![1-[3-(2-Methoxyethoxy)azetidin-1-yl]-2-methyl-2-pyridin-3-ylpropan-1-one](/img/structure/B6965835.png)
![1-[2,4-Dimethyl-5-(trifluoromethyl)pyrazol-3-yl]-3-spiro[3.4]octan-3-ylurea](/img/structure/B6965845.png)
![6-[(4-Naphthalen-1-ylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6965853.png)
